7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)-
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Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)- is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the amino and dihydroxybutyl groups. Common reagents used in these reactions include various amines, nitriles, and alcohols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a pyrrolo-pyrimidine skeleton, known for their biological activities.
Azacoumestans: Compounds with similar structural features and biological properties.
Uniqueness
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
This detailed overview provides a comprehensive understanding of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S)-, highlighting its significance in various scientific domains
Properties
CAS No. |
127945-91-9 |
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Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-amino-7-[(2S)-2,4-dihydroxybutyl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O2/c12-3-7-4-16(5-8(18)1-2-17)11-9(7)10(13)14-6-15-11/h4,6,8,17-18H,1-2,5H2,(H2,13,14,15)/t8-/m0/s1 |
InChI Key |
AIDCJUOFUUHEHX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1C[C@H](CCO)O)N)C#N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1CC(CCO)O)N)C#N |
Origin of Product |
United States |
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